Fluphenazine decanoate N-4-oxide
CAS No.: 76005-64-6
Cat. No.: VC21342323
Molecular Formula: C32H44F3N3O3S
Molecular Weight: 607.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 76005-64-6 |
---|---|
Molecular Formula | C32H44F3N3O3S |
Molecular Weight | 607.8 g/mol |
IUPAC Name | 2-[1-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]ethyl decanoate |
Standard InChI | InChI=1S/C32H44F3N3O3S/c1-2-3-4-5-6-7-8-14-31(39)41-24-23-38(40)21-19-36(20-22-38)17-11-18-37-27-12-9-10-13-29(27)42-30-16-15-26(25-28(30)37)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3 |
Standard InChI Key | JINJGQLVIHABHH-UHFFFAOYSA-N |
SMILES | CCCCCCCCCC(=O)OCC[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-] |
Canonical SMILES | CCCCCCCCCC(=O)OCC[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-] |
Chemical Identity and Structural Characteristics
Nomenclature and Identifiers
Fluphenazine decanoate N-4-oxide is formally identified through multiple chemical naming conventions and identification systems. The compound possesses several critical identifiers that facilitate its recognition in scientific and pharmaceutical contexts.
Parameter | Information |
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Chemical Name | 2-[1-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]ethyl decanoate |
Alternative Name | 1-(2-(Decanoyloxy)ethyl)-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazine 1-oxide |
CAS Registry Number | 76005-64-6 |
PubChem CID | 3059029 |
Molecular Formula | C₃₂H₄₄F₃N₃O₃S |
Molecular Weight | 607.8 g/mol |
The compound is recognized by multiple synonyms in chemical databases and literature, including "Fluphenazine Decanoate N-Oxide" and "Fluphenazine decanoate N4-oxide" .
Structural Features
Fluphenazine decanoate N-4-oxide possesses a complex molecular structure characterized by several distinct functional groups and chemical moieties that contribute to its unique properties.
The compound contains:
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A phenothiazine tricyclic ring system with a trifluoromethyl substituent at position 2
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A piperazine ring with an N-oxide group at position 4
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A decanoate ester group attached to the piperazine through an ethyl linker
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A propyl chain connecting the phenothiazine and piperazine rings
This structure can be represented using various chemical notations, including the SMILES notation: CCCCCCCCCC(=O)OCC[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-] .
Formation and Oxidative Mechanisms
Oxidation Pathways
The formation of fluphenazine decanoate N-4-oxide occurs primarily through oxidative processes affecting the parent compound fluphenazine decanoate. Research suggests that this oxidation represents a significant degradation pathway for the drug in pharmaceutical formulations.
Studies on the oxidative degradation of fluphenazine decanoate in oily solutions indicate that oxidation proceeds via hydroperoxides formed during autoxidation of the oil vehicle . The mechanism typically involves:
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Formation of hydroperoxides in the oil component through autoxidation
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Reaction of these hydroperoxides with fluphenazine decanoate
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Oxidation specifically at the piperazine nitrogen at position 4
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Formation of the N-4-oxide as a primary oxidation product
These oxidative processes have significant implications for the stability and shelf-life of fluphenazine decanoate pharmaceutical preparations .
Oxidation Kinetics
Research into the oxidation kinetics of fluphenazine decanoate reveals that the rate of oxidation varies depending on the specific hydroperoxides involved. According to available studies, the oxidation process follows second-order kinetics specifically in the case of C-18 unsaturated fatty esters . This understanding of oxidation kinetics has important implications for predicting and managing drug degradation in pharmaceutical formulations.
Pharmaceutical and Analytical Applications
Quality Control Significance
Fluphenazine decanoate N-4-oxide serves as a crucial marker in pharmaceutical quality control processes. As an identified degradation product, its presence and concentration directly indicate the stability and quality of fluphenazine decanoate formulations.
The compound is specifically utilized in:
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Analytical method development for fluphenazine decanoate products
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Method validation (AMV) procedures
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Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA)
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Monitoring of commercial production of fluphenazine decanoate
Reference Standards
Relationship to the Parent Compound
Comparison with Fluphenazine Decanoate
Fluphenazine decanoate, the parent compound, belongs to the phenothiazine class of antipsychotic medications. It functions as a long-acting neuroleptic agent used in the management of schizophrenia and other psychotic disorders .
The key differences between fluphenazine decanoate and its N-4-oxide derivative include:
Property | Fluphenazine Decanoate | Fluphenazine Decanoate N-4-Oxide |
---|---|---|
Oxidation State | Non-oxidized piperazine nitrogen | Oxidized nitrogen at position 4 of piperazine |
Formation | Active pharmaceutical ingredient | Degradation product/impurity |
Therapeutic Use | Antipsychotic medication | Not used therapeutically |
Regulatory Status | Approved drug substance | Monitored impurity |
Pharmacological Implications
The pharmacological significance of the N-4-oxide derivative warrants further investigation, particularly regarding:
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Potential alterations in receptor binding affinities
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Changes in pharmacokinetic properties
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Possible contributions to side effects or altered therapeutic efficacy
Analytical Detection and Characterization
Analytical Methods
The detection and quantification of fluphenazine decanoate N-4-oxide in pharmaceutical formulations typically employ sophisticated analytical techniques. While the search results don't provide specific analytical methodologies for this compound, general approaches for phenothiazine N-oxides likely include:
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Chromatographic techniques:
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High-Performance Liquid Chromatography (HPLC)
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Ultra-Performance Liquid Chromatography (UPLC)
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Liquid Chromatography coupled with Mass Spectrometry (LC-MS)
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Spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Ultraviolet-Visible (UV-Vis) spectroscopy
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These analytical approaches enable precise identification and quantification of fluphenazine decanoate N-4-oxide in complex pharmaceutical matrices.
Stability Considerations in Pharmaceutical Formulations
Degradation Factors
The formation of fluphenazine decanoate N-4-oxide represents a significant stability concern for fluphenazine decanoate formulations. Research indicates that several factors influence the oxidative degradation of fluphenazine decanoate in pharmaceutical preparations, particularly in oily solutions.
Key factors affecting stability include:
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Water content of the oil vehicle (e.g., sesame oil)
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Hydroperoxide content of the oil
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Dissolved oxygen concentration
Understanding these factors enables the development of strategies to minimize oxidative degradation and extend the shelf-life of fluphenazine decanoate formulations.
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